5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
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Overview
Description
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a unique structure incorporating thiophene rings and a dioxine moiety. This compound is of significant interest due to its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. The presence of thiophene rings imparts unique electronic properties, making it a valuable component in the design of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and dioxine precursors, which undergo cyclization reactions in the presence of catalysts such as palladium or copper. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. Additionally, its structural features enable it to interact with nucleic acids and proteins, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another thiophene-based compound with applications in organic electronics.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Known for its use in the synthesis of conjugated polymers.
3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the development of donor-acceptor polymers.
Uniqueness
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine stands out due to its unique combination of thiophene rings and a dioxine moiety, which imparts distinct electronic properties. This makes it particularly valuable in the design of advanced materials for organic electronics and other high-tech applications.
Properties
Molecular Formula |
C14H10O2S3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
5,7-dithiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C14H10O2S3/c1-3-9(17-7-1)13-11-12(16-6-5-15-11)14(19-13)10-4-2-8-18-10/h1-4,7-8H,5-6H2 |
InChI Key |
PGEFOYCABFETGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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